molecular formula C12H8N2S2 B8441072 4,6-Bis(2-thienyl)pyrimidine

4,6-Bis(2-thienyl)pyrimidine

Cat. No. B8441072
M. Wt: 244.3 g/mol
InChI Key: PYAGONOHANWCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Bis(2-thienyl)pyrimidine is a useful research compound. Its molecular formula is C12H8N2S2 and its molecular weight is 244.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Bis(2-thienyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Bis(2-thienyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,6-Bis(2-thienyl)pyrimidine

Molecular Formula

C12H8N2S2

Molecular Weight

244.3 g/mol

IUPAC Name

4,6-dithiophen-2-ylpyrimidine

InChI

InChI=1S/C12H8N2S2/c1-3-11(15-5-1)9-7-10(14-8-13-9)12-4-2-6-16-12/h1-8H

InChI Key

PYAGONOHANWCES-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=N2)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tri-n-butylstannylthiophene (10.52 g, 28.19 mmol), 4,6-dichloropyrimidine (2.00 g, 13.42 mmol), tetrakis(triphenylphosphine)palladium(0) (0.345 g, 0.30 mmol) and few crystals of 2,6-di-tert-butyl-4-methylphenolo in dry toluene (20 mL) was deareated twice with nitrogen. The reaction mixture was refluxed for 6 hours and, after cooling, a white precipitate was formed in the reaction flask. The solid was collected and the organic phase was diluted with ether (100 mL), poured onto a solution of NH4F (3 g, 100 ml) and separated. After drying over MgSO4, the solvent was evaporated affording a solid material. The two solid phase were combined and crystallized from toluene to give the pure product as a white crystals (2.36 g, 9.66 mmol, 72.0% yield). mp 146° C.; 1H NMR (CDCl3) δ 9.07 (1H, d, 2J=1.4), 7.86 (1H, d, 2J=3.7), 7.83 (1H, d), 7.57 (1H, d, 2J=5.1), 7.20 (1H, dd).
Quantity
10.52 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.345 g
Type
catalyst
Reaction Step One
Yield
72%

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